molecular formula C20H13NS B13996549 7H-Dibenzo[c,h]phenothiazine CAS No. 224-72-6

7H-Dibenzo[c,h]phenothiazine

Cat. No.: B13996549
CAS No.: 224-72-6
M. Wt: 299.4 g/mol
InChI Key: PTOPHPNCDGAXGC-UHFFFAOYSA-N
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Description

7H-Dibenzo[c,h]phenothiazine is a heterocyclic compound with the molecular formula C20H13NS. It is characterized by its unique structure, which includes a sulfur and nitrogen atom within a tricyclic framework. This compound is known for its intriguing chemical and physical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-Dibenzo[c,h]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with sulfur in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tricyclic structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7H-Dibenzo[c,h]phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7H-Dibenzo[c,h]phenothiazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7H-Dibenzo[c,h]phenothiazine involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

    Phenothiazine: A parent compound with a simpler structure, lacking the additional benzene rings found in 7H-Dibenzo[c,h]phenothiazine.

    Dibenzo[b,i]phenothiazine: Another extended phenothiazine with a different arrangement of fused rings.

    Naphtho[2,3-b]phenothiazine: Contains a naphthalene ring fused to the phenothiazine core.

Uniqueness: this compound is unique due to its extended conjugation and the presence of both sulfur and nitrogen atoms within its tricyclic structure. This gives it distinct electronic and photophysical properties, making it valuable in various applications .

Biological Activity

7H-Dibenzo[c,h]phenothiazine, a member of the phenothiazine family, has garnered significant attention due to its diverse biological activities. This compound exhibits various pharmacological properties, including antipsychotic, anticancer, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C20H13NSC_{20}H_{13}NS. Its structure consists of a phenothiazine core with two fused benzene rings, which contributes to its lipophilicity and ability to cross the blood-brain barrier. The presence of sulfur and nitrogen atoms in the ring structure plays a crucial role in its biological interactions.

1. Antipsychotic Activity

Phenothiazines are primarily known for their antipsychotic properties. Research indicates that this compound can act as a dopamine receptor antagonist, similar to other phenothiazines like chlorpromazine. This activity is attributed to its ability to bind to dopamine D2 receptors in the central nervous system, leading to reduced symptoms of psychosis.

  • Case Study : A study highlighted the effectiveness of phenothiazines in managing schizophrenia and bipolar disorder by downregulating serotonin receptors (5-HT2) and blocking dopamine receptors .

2. Anticancer Properties

Recent investigations have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.

  • Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via caspase activation
MDA-MB-23115Cell cycle arrest at G2/M phase
T47D12Inhibition of P-glycoprotein efflux pump

In vitro studies revealed that this compound can induce apoptosis in resistant cancer cell lines through atypical pathways, suggesting potential as a multidrug resistance (MDR) modifier .

3. Antimicrobial Activity

Phenothiazines have also shown promise as antimicrobial agents. The antibacterial and antiviral properties of this compound have been explored in various studies.

  • Research Findings : A study indicated that derivatives of phenothiazines could inhibit bacterial growth effectively, with some compounds showing selective toxicity towards pathogenic bacteria while sparing human cells .

The biological activity of this compound is influenced by its chemical structure. Key mechanisms include:

  • Dopamine Receptor Antagonism : Binding to D2 receptors reduces dopaminergic activity, alleviating symptoms of psychosis.
  • Inhibition of CaM and PKC : The compound inhibits calcium/calmodulin-dependent protein kinase (CaM) and protein kinase C (PKC), affecting various intracellular signaling pathways .
  • P-glycoprotein Modulation : It enhances the retention of chemotherapeutic agents in MDR cells by inhibiting P-glycoprotein, thereby increasing drug efficacy against resistant cancer cells .

Properties

CAS No.

224-72-6

Molecular Formula

C20H13NS

Molecular Weight

299.4 g/mol

IUPAC Name

2-thia-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene

InChI

InChI=1S/C20H13NS/c1-3-7-15-13(5-1)9-11-17-19(15)22-20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H

InChI Key

PTOPHPNCDGAXGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC4=C(N3)C=CC5=CC=CC=C54

Origin of Product

United States

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